molecular formula C13H14INO2 B3272095 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide CAS No. 56153-32-3

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide

Cat. No.: B3272095
CAS No.: 56153-32-3
M. Wt: 343.16 g/mol
InChI Key: ISOWGMALYGPRPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide is a quaternary ammonium salt derived from quinoline This compound is characterized by the presence of an ethoxycarbonyl group at the fourth position and a methyl group at the first position of the quinoline ring, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide typically involves the quaternization of 4-(Ethoxycarbonyl)quinoline with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:

    Starting Material: 4-(Ethoxycarbonyl)quinoline

    Reagent: Methyl iodide

    Solvent: Acetonitrile or dimethylformamide

    Conditions: Reflux

The product is then isolated by precipitation or crystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.

    Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxide derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to an ethyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium chloride, bromide, or hydroxide.

    Oxidation: Formation of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium N-oxide.

    Reduction: Formation of 4-(Ethyl)-1-methylquinolin-1-ium iodide.

Scientific Research Applications

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide has several scientific research applications:

    Organic Synthesis: Used as a precursor for the synthesis of various quinoline derivatives.

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

    Material Science: Utilized in the preparation of ionic liquids and other functional materials.

    Analytical Chemistry: Employed as a reagent in the detection and quantification of specific analytes.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide involves its interaction with biological molecules through ionic and hydrogen bonding. The quaternary ammonium group enhances its solubility in aqueous environments, facilitating its interaction with cellular components. The compound can target nucleic acids and proteins, leading to potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethoxycarbonyl)quinoline
  • 1-Methylquinolin-1-ium iodide
  • 4-(Ethyl)-1-methylquinolin-1-ium iodide

Comparison

4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide is unique due to the presence of both the ethoxycarbonyl and methyl groups, which confer distinct chemical and biological properties. Compared to 4-(Ethoxycarbonyl)quinoline, the quaternary ammonium salt form enhances its solubility and reactivity. Compared to 1-Methylquinolin-1-ium iodide, the ethoxycarbonyl group provides additional sites for chemical modification and potential biological activity.

Properties

IUPAC Name

ethyl 1-methylquinolin-1-ium-4-carboxylate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NO2.HI/c1-3-16-13(15)11-8-9-14(2)12-7-5-4-6-10(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOWGMALYGPRPU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C2=CC=CC=C12)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638168
Record name 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56153-32-3
Record name NSC138312
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
Reactant of Route 2
Reactant of Route 2
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
Reactant of Route 3
Reactant of Route 3
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
Reactant of Route 4
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
Reactant of Route 5
Reactant of Route 5
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.